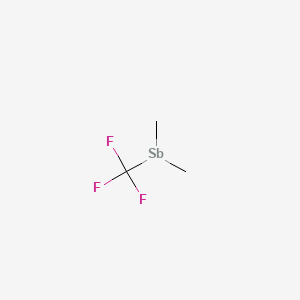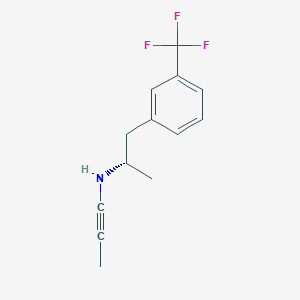
6a-Hydroxy-11-deoxycortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- is a steroid compound with significant biological and chemical importance This compound is part of the pregnane steroid family and is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the pregnane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- typically involves multi-step organic synthesis techniques. One common method includes the hydroxylation of pregnane derivatives at specific positions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired hydroxylation and double bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The hydroxyl groups and double bond in its structure play a crucial role in its biological activity, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Progesterone: Another pregnane steroid with similar structure but different functional groups.
17α-Hydroxyprogesterone: Similar structure with an additional hydroxyl group at the 17α position.
Hydrocortisone: Contains additional hydroxyl groups and is used as an anti-inflammatory agent.
Uniqueness
Pregn-4-ene-3,20-dione, 6,17,21-trihydroxy-, (6a)- is unique due to its specific hydroxylation pattern and double bond, which confer distinct biological and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H30O5 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(6S,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17+,19-,20+,21+/m1/s1 |
Clé InChI |
RVOXVZIZUGYSPL-BUPQPSJMSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)



![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)



![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)



![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
